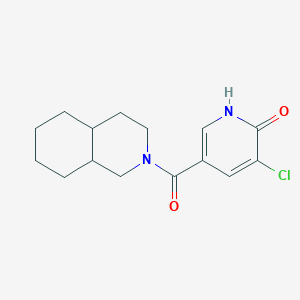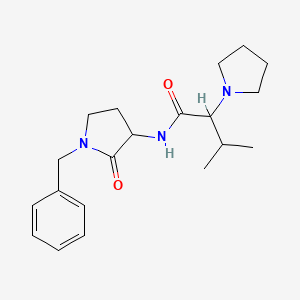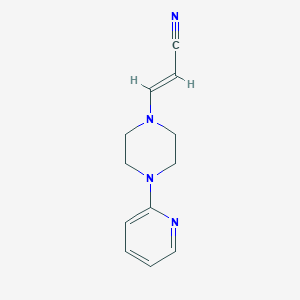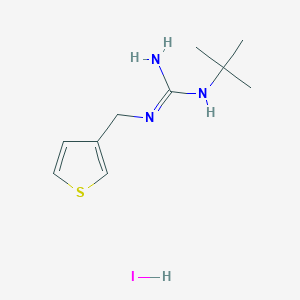![molecular formula C16H19N5OS B7554162 N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues, including the central nervous system, platelets, and smooth muscle cells. P2Y1 receptor activation is involved in several physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmitter release. Therefore, MRS2500 is a valuable tool for investigating the role of P2Y1 receptors in these processes.
作用机制
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine acts as a competitive antagonist of the P2Y1 receptor, binding to the receptor and blocking the binding of the endogenous ligand, ADP. This prevents the activation of the receptor and the downstream signaling pathways involved in platelet aggregation, vasoconstriction, and neurotransmitter release.
Biochemical and physiological effects:
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine has several biochemical and physiological effects, which are related to the inhibition of P2Y1 receptor activation. For example, N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine inhibits ADP-induced platelet aggregation, reduces vasoconstriction in isolated blood vessels, and decreases neurotransmitter release in the central nervous system. These effects suggest that P2Y1 receptor activation is involved in these processes and that N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine can be used to investigate them further.
实验室实验的优点和局限性
One advantage of using N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine in lab experiments is its high selectivity for the P2Y1 receptor, which allows for specific investigation of this receptor's role in different physiological processes. Additionally, N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine is a potent antagonist, with a low IC50 value, which makes it an effective tool for inhibiting P2Y1 receptor activation. However, one limitation of using N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine is its relatively low solubility in aqueous solutions, which can make it challenging to prepare solutions for experiments.
未来方向
There are several future directions for the use of N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine in scientific research. For example, N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine can be used to investigate the role of P2Y1 receptors in other physiological processes, such as inflammation, pain, and cancer. Additionally, N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine can be used in combination with other drugs to investigate potential synergistic effects in the inhibition of P2Y1 receptor activation. Furthermore, N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine can be modified to improve its solubility and pharmacokinetic properties, which can enhance its efficacy and suitability for clinical use.
合成方法
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine can be synthesized by several methods, including the reaction of 2-methoxyethylthiol with 4-bromoethylphenylamine, followed by the reaction with 6-chloropurine. Another method involves the reaction of 4-bromoethylphenylamine with 6-chloropurine, followed by the reaction with 2-methoxyethylthiol. Both methods result in the formation of N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine as a white solid.
科学研究应用
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine has been used in various scientific studies to investigate the role of P2Y1 receptors in different physiological processes. For example, N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine has been shown to inhibit platelet aggregation induced by ADP, a P2Y1 receptor agonist. This suggests that P2Y1 receptor activation is involved in platelet aggregation and that N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine can be used to investigate this process further.
属性
IUPAC Name |
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-11(12-3-5-13(6-4-12)23-8-7-22-2)21-16-14-15(18-9-17-14)19-10-20-16/h3-6,9-11H,7-8H2,1-2H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBIVKXOZVVONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SCCOC)NC2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)

![6-Tert-butyl-2-(1,4-thiazepan-4-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B7554096.png)

![1-[[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7554103.png)
![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![Imidazo[1,2-a]pyridin-2-yl-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B7554131.png)

![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)


![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
